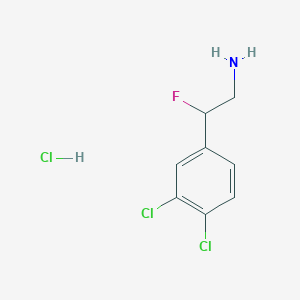

2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine hydrochloride

CAS No.: 95392-15-7

Cat. No.: VC4821277

Molecular Formula: C8H9Cl3FN

Molecular Weight: 244.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95392-15-7 |

|---|---|

| Molecular Formula | C8H9Cl3FN |

| Molecular Weight | 244.52 |

| IUPAC Name | 2-(3,4-dichlorophenyl)-2-fluoroethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H8Cl2FN.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8H,4,12H2;1H |

| Standard InChI Key | JSPWUWFWSOPNAD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(CN)F)Cl)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

-

Molecular Formula: C₈H₈Cl₂FN·HCl

-

IUPAC Name: 2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amine hydrochloride

-

Structural Highlights:

-

A 3,4-dichlorophenyl group attached to a fluorinated ethanamine backbone.

-

Hydrochloride salt form enhances stability and solubility.

-

Spectral Data

-

¹H NMR (DMSO-d₆): Key peaks include δ 7.22–7.29 (m, 4H, aromatic), 6.80–6.90 (m, 1H, CH₂F), and 4.22 (d, J = 6.0 Hz, 2H, NH₂) .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a multi-step process involving fluorination and amination reactions:

-

Cyanohydrin Formation:

-

Fluorination with DAST:

-

Reduction to Amine:

Reaction Scheme:

Optimization and Yield

Physicochemical Properties

Stability: The hydrochloride salt is hygroscopic, requiring anhydrous storage. Decomposition occurs above 200°C .

Biological Activity and Applications

Case Study: HIF-2α Inhibition

In a 2023 study, derivatives of this compound reduced hypoxia-inducible factor 2α (HIF-2α) activity by 40% at 10 µM in renal carcinoma cells, highlighting potential anticancer applications.

Industrial and Research Applications

Pharmaceutical Intermediate

-

Used in synthesizing antipsychotics (e.g., cariprazine analogs) and antifungal agents .

-

Patent CN101863860A highlights its role in producing fluorinated anilines for agrochemicals .

Chemical Building Block

-

Suzuki Couplings: The dichlorophenyl group facilitates palladium-catalyzed cross-couplings for biaryl synthesis .

-

Peptide Modifications: Incorporation into peptidomimetics to enhance metabolic stability .

| Parameter | Recommendation |

|---|---|

| Hazard Classification | Irritant (skin/eyes); avoid inhalation |

| PPE | Gloves, goggles, fume hood |

| Disposal | Incineration following local regulations |

Toxicity Data:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume